3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde
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Overview
Description
3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde, also known as 3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal, is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and an aldehyde functional group.
Preparation Methods
The synthesis of 3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde can be achieved through various synthetic routes. One common method involves the aldol condensation of citral (3,7-dimethyl-2,6-octadienal) with acetaldehyde under basic conditions . The reaction typically proceeds as follows:
Reactants: Citral and acetaldehyde.
Catalyst: A base such as sodium hydroxide.
Conditions: The reaction is carried out at room temperature.
Product: this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The compound may also interact with specific receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
3-(2,6,6-Trimethyl-2-cyclohexen-1-yl)methacrylaldehyde can be compared with other similar compounds, such as:
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound has a similar cyclohexene ring structure but differs in the functional groups attached.
2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another related compound with a similar ring structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
67801-14-3 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(E)-2-methyl-3-(2,6,6-trimethylcyclohex-2-en-1-yl)prop-2-enal |
InChI |
InChI=1S/C13H20O/c1-10(9-14)8-12-11(2)6-5-7-13(12,3)4/h6,8-9,12H,5,7H2,1-4H3/b10-8+ |
InChI Key |
LAGYWBZWJKHOOJ-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CCCC(C1/C=C(\C)/C=O)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=C(C)C=O)(C)C |
Origin of Product |
United States |
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